molecular formula C16H14O2 B8804372 2-Methyl-1,3-diphenylpropane-1,3-dione

2-Methyl-1,3-diphenylpropane-1,3-dione

Cat. No. B8804372
M. Wt: 238.28 g/mol
InChI Key: ONGBXISBKSVVFS-UHFFFAOYSA-N
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Patent
US04014889

Procedure details

A solution of 21.2 g (0.2 mol) of benzaldehyde and 100 ml of absolute dimethylformamide is added dropwise in the course of 1/2 hour to a mixture of 9.8 g (0.2 mol) of NaCN and 100 ml of absolute dimethylformamide in a manner analogous to Example 3. Stirring is continued for 21/2 hours at 35° C. A solution of 26.6 g (0.15 mol) of dimethyl-β-benzoyl-ethylamine and 100 ml of absolute dimethylformamide is then slowly added dropwise in the course of 2 hours. Stirring is continued for 2 hours at the same temperature and water is then added to the reaction mixture in three times its quantity. The reaction product precipitates immediately. After cooling in an ice bath, the precipitated product is suction filtered and thoroughly washed with water. 34.3 g of crude product are isolated. 21.6 g (60.5% of the theory) of dibenzoyl ethane are isolated by recrystallisation from ethanol; m.p. 143° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
26.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C)C=O.[C-]#N.[Na+].CN(C)[CH2:19][CH2:20][C:21](=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(O)C.O>[C:1]([CH:20]([C:21](=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:19])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
9.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
26.6 g
Type
reactant
Smiles
CN(CCC(C1=CC=CC=C1)=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 35° C
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
is then added to the reaction mixture in three times its quantity
CUSTOM
Type
CUSTOM
Details
The reaction product precipitates immediately
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitated product is suction filtered
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
34.3 g of crude product are isolated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C(C)C(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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